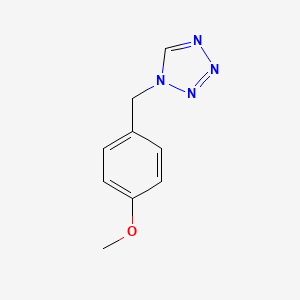
methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes an adamantane structure . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid.
Synthesis Analysis
While specific synthesis methods for this compound are not available, there are related compounds that have been synthesized. For example, a series of new urea derivatives, containing aryl moieties as potential antimicrobial agents, were designed, synthesized, and characterized .Molecular Structure Analysis
The adamantane structure is a key component of this molecule . Adamantane is a highly symmetrical molecule that resembles the framework of a diamond.Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study focused on the synthesis and structural characterization of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, which shares a synthetic approach relevant to the compound . These derivatives were synthesized and their structures confirmed using techniques like X-ray diffraction and NMR, underscoring the importance of precise synthetic strategies and analytical methods in the development of complex molecules (Bai et al., 2011).
Antimicrobial Activity
Another study synthesized and evaluated novel fluoroquinolones, which are structurally related to the compound of interest, for their antimycobacterial activities. These compounds, including variants with cyclopropyl, 2,4-difluorophenyl, and t-butyl groups, were tested against Mycobacterium tuberculosis and exhibited promising in vitro and in vivo activities. This highlights the potential of such compounds in the development of new antimicrobial agents (Senthilkumar et al., 2009).
Advanced Synthesis Techniques
Research on the exhaustive C-methylation of carboxylic acids, including adamantane-1-carboxylic acid, by trimethylaluminium presents a novel synthetic route to t-butyl compounds. This method underscores innovative approaches in the synthesis of complex molecules, which could be applicable to the synthesis of methyl 1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives (Meisters & Mole, 1974).
Optically Active Derivatives
The synthesis of optically active fluoroadamantane derivatives with different substituents highlights the significance of chirality and optical activity in medicinal chemistry. Such compounds can serve as non-racemizable sources for new optically active adamantane derivatives, emphasizing the role of stereochemistry in enhancing the efficacy and specificity of pharmaceutical compounds (Aoyama & Hara, 2013).
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-(1-adamantylcarbamoyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-28-21(27)25-5-4-16-2-3-17(23)9-18(16)19(25)20(26)24-22-10-13-6-14(11-22)8-15(7-13)12-22/h2-3,9,13-15,19H,4-8,10-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHPYCKUCGPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC34CC5CC(C3)CC(C5)C4)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

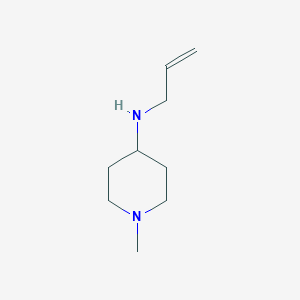
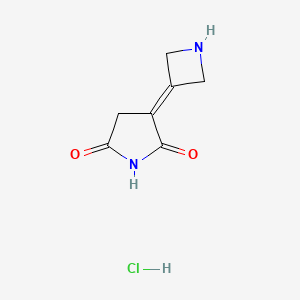
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B3006505.png)
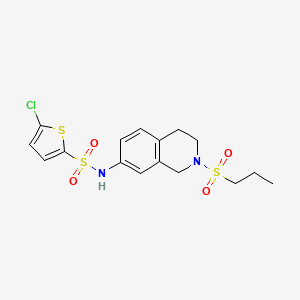
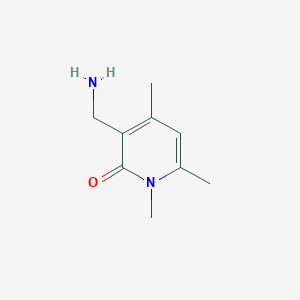
![2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3006509.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B3006510.png)
![1,3,4,9-tetramethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3006514.png)
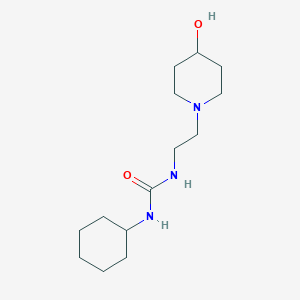
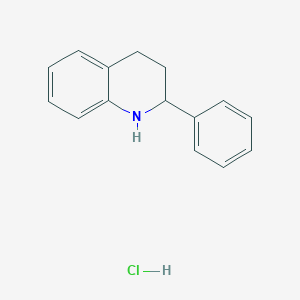


![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3006525.png)
